2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the dimethoxyphenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions, often using reagents like halides or organometallic compounds.
Final modifications: The final steps may involve methylation or other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a model compound in mechanistic studies.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it shows activity against specific targets.
Industry: In industrial applications, it could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
- 3,4-Dimethoxyphenethylamine
- Ethyl 3-(4-methoxyphenyl)acrylate
Uniqueness
What sets 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H29NO6 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H29NO6/c1-17-13-18(2)28-22(14-17)27(32)25-26(20-7-6-8-21(16-20)34-3)31(30(33)29(25)37-28)12-11-19-9-10-23(35-4)24(15-19)36-5/h6-10,13-16,26H,11-12H2,1-5H3 |
InChI Key |
NTRXCWPREMJQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)CCC5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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